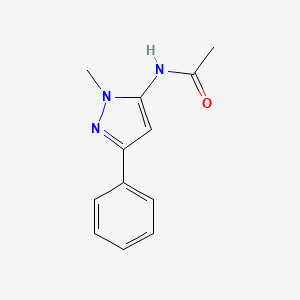
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acetylation to introduce the acetamide group . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to minimize the use of toxic reagents and to simplify the reaction steps. This can involve the use of safer and more cost-effective catalysts, as well as continuous flow reactors to enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive compounds with potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Pyrazole derivatives, including this compound, are explored for their potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it can inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of diabetes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide include:
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)13-12-8-11(14-15(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOKTGMZNDMANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
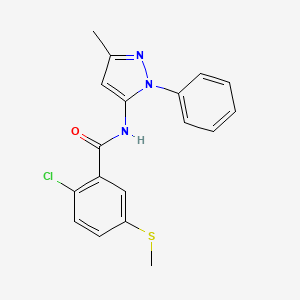
![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
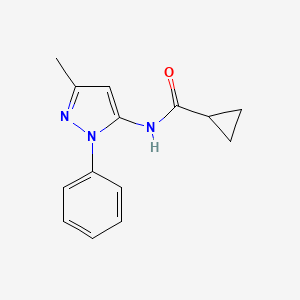

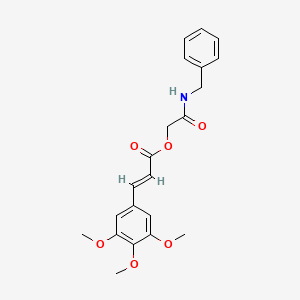
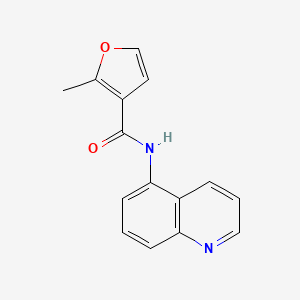
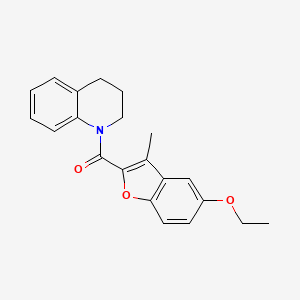
![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)
